The compound is derived from the combination of pyridine and benzonitrile, both of which are well-documented in chemical literature. Pyridine is a basic heterocyclic organic compound, while benzonitrile is a nitrile derived from benzene. The classification of 4-(Pyridin-3-ylmethyl)benzonitrile falls under the category of heterocyclic compounds due to the presence of the nitrogen atom in the pyridine ring.
The synthesis of 4-(Pyridin-3-ylmethyl)benzonitrile can be achieved through several methods, primarily involving the reaction of pyridine derivatives with benzonitrile or its precursors. One common synthetic route involves:
Technical parameters such as temperature (around 100-150 °C) and reaction time (12-24 hours) are crucial for optimizing yield and purity.
The molecular structure of 4-(Pyridin-3-ylmethyl)benzonitrile features:
The compound exhibits planar geometry due to the conjugated pi systems of the aromatic rings, which may enhance its electronic properties and reactivity. The presence of the nitrile group introduces significant polarity, influencing its solubility and interaction with biological targets.
4-(Pyridin-3-ylmethyl)benzonitrile can participate in various chemical reactions:
These reactions are vital for synthesizing derivatives that may exhibit enhanced biological activity.
The physical and chemical properties of 4-(Pyridin-3-ylmethyl)benzonitrile include:
These properties influence its handling and application in laboratory settings.
4-(Pyridin-3-ylmethyl)benzonitrile has several scientific applications:
Research continues into optimizing its synthesis and exploring new applications within medicinal chemistry and materials science.
The systematic IUPAC designation for this compound is 4-(pyridin-3-ylmethyl)benzonitrile, precisely defining its molecular architecture: a benzonitrile moiety substituted at the para-position by a 3-pyridylmethyl group. This nomenclature unambiguously specifies the methylene linker (-CH₂-) between the pyridine C3 position and the phenyl ring's C4 position. The molecular formula is C₁₃H₁₀N₂, with a calculated molecular weight of 194.24 g/mol [4].
The structural formula reveals essential electronic features:
The canonical SMILES representation is N#Cc1ccc(cc1)Cc1cccnc1
, while the InChIKey BSYVIJZXPRACHS-UHFFFAOYSA-N
provides a standardized identifier for database searches [4]. Computational models indicate a dihedral angle of approximately 65-75° between the aromatic planes due to steric interactions between ortho-hydrogens, reducing π-conjugation while permitting electronic communication through space.
This compound is documented under multiple aliases across chemical databases and commercial catalogs, reflecting its diverse synthetic applications. Key identifiers include:
Table 1: Nomenclature and Registry Identifiers
Identifier Type | Designation |
---|---|
Systematic Name | 4-(Pyridin-3-ylmethyl)benzonitrile |
CAS Registry | 112809-49-1 |
Other CAS | 87627-44-9 (derivative) |
Alternative Names | 3-[(4-Cyanophenyl)methyl]pyridine; (4-Cyanobenzyl)pyridine |
Vendor Codes | AIFDS898 (AiFChem); BLD294648-03-6 (BLD Pharm) |
The primary CAS registry number 112809-49-1 is essential for regulatory compliance and substance tracking in international chemical inventories. A distinct but structurally related compound, 4-(pyridin-3-yl)benzonitrile (CAS 294648-03-6, C₁₂H₈N₂, MW 180.21), is often confused due to naming similarities but differs critically through the absence of the methylene linker, creating direct conjugation between rings [5] [9]. This distinction profoundly influences electronic properties, solubility, and biological activity.
Table 2: Structural Differentiation from Analogous Compounds
Parameter | 4-(Pyridin-3-ylmethyl)benzonitrile | 4-(Pyridin-3-yl)benzonitrile |
---|---|---|
CAS Number | 112809-49-1 | 294648-03-6 |
Molecular Formula | C₁₃H₁₀N₂ | C₁₂H₈N₂ |
Molecular Weight | 194.24 g/mol | 180.21 g/mol |
Key Structural Feature | Methylene bridge (-CH₂-) | Direct C-C bond between rings |
SMILES | N#CC₁=CC=C(CC₂=CC=CN=C₂)C=C₁ | N#CC₁=CC=C(C₂=CC=CN=C₂)C=C₁ |
Conjugation | Limited (sp³ interruption) | Extended π-system |
The synthetic emergence of 4-(pyridin-3-ylmethyl)benzonitrile parallels broader developments in cross-coupling methodologies and heterocyclic functionalization. Early routes relied on classical nucleophilic substitutions, such as the reaction of 4-cyanobenzyl halides with 3-pyridylmetal species (e.g., Grignard or organozinc reagents), but suffered from polyalkylation and moderate yields due to pyridine nitrogen basicity [4].
Significant advancement came with transition-metal catalysis during the 1990s-2000s. Palladium-mediated Stille couplings between 3-(tributylstannyl)pyridine and 4-bromomethylbenzonitrile enabled chemo-selective connection under mild conditions. Concurrently, copper-catalyzed Ullmann-type reactions gained traction for their operational simplicity, utilizing catalytic Cu(I) salts with 4-cyanobenzyl bromide and 3-aminopyridine precursors [6].
The most transformative innovation emerged through photochemical deconstruction-reconstruction strategies for pyridine-to-benzonitrile conversion (circa 2020s). As delineated by Nature researchers, this three-step protocol revolutionizes retrosynthetic planning:
Table 3: Evolution of Synthetic Approaches
Era | Methodology | Key Conditions | Advantages/Limitations |
---|---|---|---|
1980s-1990s | Classical alkylation | 3-Picoline + 4-Bromomethylbenzonitrile, base | Simple setup; low yields (35-50%) |
2000-2010s | Pd/Cu catalysis | Stille/Ullmann couplings, 80-110°C | Improved yields (65-85%); expensive catalysts |
2020s | Photodeconstruction | N-oxidation → 310 nm irradiation → Diels-Alder | Atom-economic; avoids cyanides; modular |
4-(Pyridin-3-ylmethyl)benzonitrile occupies critical chemical space as a bioisostere and supramolecular building block:
Bioisosteric Applications
The compound enables strategic "scaffold hopping" in medicinal chemistry, particularly mimicking 4-substituted pyridines—a motif present in ~30% of FDA-approved pyridine-containing drugs [3] [7]. Its bioisosteric utility arises from:
Drug Discovery Applications
Clinical candidates incorporate this scaffold to optimize ADME profiles:
Materials Chemistry
The dual hydrogen-bond acceptor functionality drives applications in:
The enduring relevance of 4-(pyridin-3-ylmethyl)benzonitrile underscores its versatility as a privileged scaffold. Ongoing innovations in catalytic C-H cyanation and photochemical ring editing promise enhanced synthetic access, further expanding its role in addressing emerging challenges in medicinal chemistry and functional materials design [3] [7] [8].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: